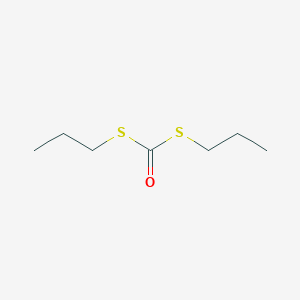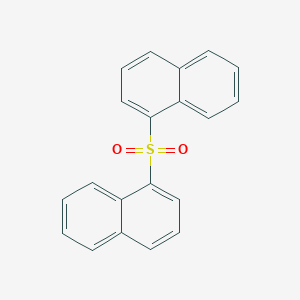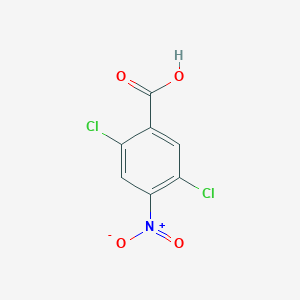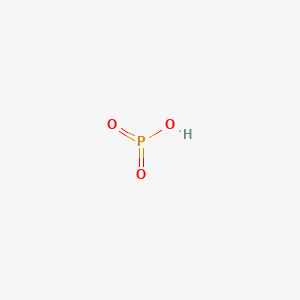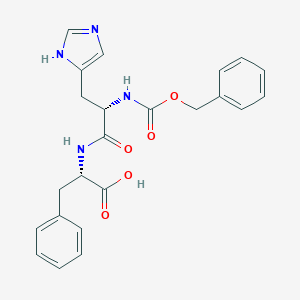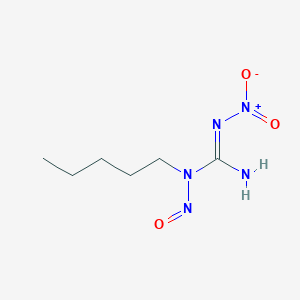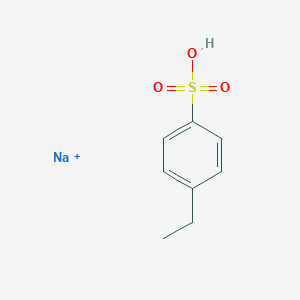
Sodium 4-ethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-ethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a white to almost white powder or crystalline substance. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-ethylbenzenesulfonate can be synthesized through the sulfonation of 4-ethyltoluene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-ethyltoluene is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is then purified and dried to obtain the final compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinates or sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzenesulfonates.
Oxidation: Products include 4-ethylbenzoic acid.
Reduction: Products include 4-ethylbenzenesulfinate or 4-ethylbenzenesulfide.
Wissenschaftliche Forschungsanwendungen
Sodium 4-ethylbenzenesulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a surfactant in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 4-ethylbenzenesulfonate involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of various compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating the delivery of active ingredients in pharmaceutical applications. The sulfonate group plays a crucial role in its interaction with other molecules, enabling various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium 4-ethylbenzenesulfonate is unique due to the presence of the ethyl group, which imparts distinct chemical properties compared to other benzenesulfonates. This ethyl group influences its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
14995-38-1 |
|---|---|
Molekularformel |
C8H10NaO3S |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
sodium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11); |
InChI-Schlüssel |
DKWJBDDYKXRBDB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
14995-38-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 4-ethylbenzenesulfonate help scientists understand C-H bond activation by engineered enzymes?
A: this compound serves as a model substrate to study the C-H bond hydroxylation capabilities of a modified myoglobin enzyme []. This engineered enzyme contains a manganese porphycene complex that mimics the function of natural monooxygenases like cytochrome P450. By investigating the reaction between the enzyme and this compound, researchers gain valuable insights into:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


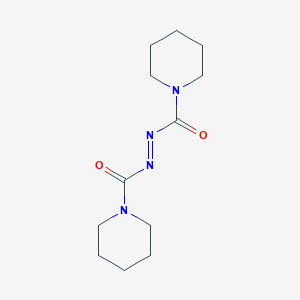
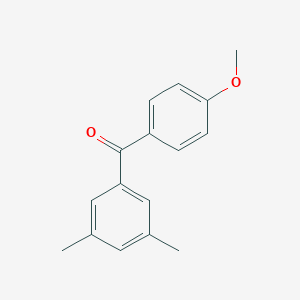
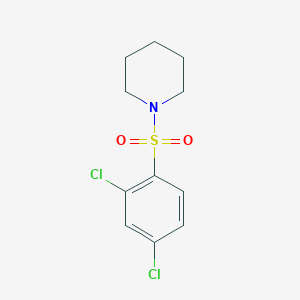

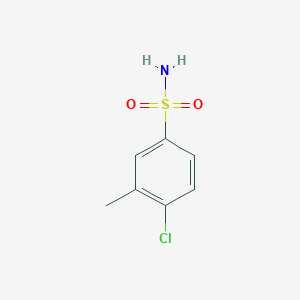

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
